1,1,1,2,4,4,4-Heptafluorobutane

Refrigerant design Vapour degreasing Thermodynamic cycle engineering

1,1,1,2,4,4,4-Heptafluorobutane (CAS 86884-16-4) is a partially fluorinated C4 hydrofluorocarbon (HFC) with the molecular formula C₄H₃F₇ and a molecular weight of 184.06 g·mol⁻¹. It belongs to the HFC-347 isomer family and is sometimes designated by the refrigerant code R-347mef.

Molecular Formula C4H3F7
Molecular Weight 184.06 g/mol
CAS No. 86884-16-4
Cat. No. B1597204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,2,4,4,4-Heptafluorobutane
CAS86884-16-4
Molecular FormulaC4H3F7
Molecular Weight184.06 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)F)C(F)(F)F
InChIInChI=1S/C4H3F7/c5-2(4(9,10)11)1-3(6,7)8/h2H,1H2
InChIKeyKPIWBTHJFIZHLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1,2,4,4,4-Heptafluorobutane (CAS 86884-16-4) – Core Physicochemical Profile for Procurement Screening


1,1,1,2,4,4,4-Heptafluorobutane (CAS 86884-16-4) is a partially fluorinated C4 hydrofluorocarbon (HFC) with the molecular formula C₄H₃F₇ and a molecular weight of 184.06 g·mol⁻¹ [1]. It belongs to the HFC-347 isomer family and is sometimes designated by the refrigerant code R-347mef [2]. At ambient conditions, the compound is a colourless, low-boiling liquid (b.p. 27.5 °C) with a density of 1.382 g·cm⁻³ and a refractive index of 1.257 [1] . Commercially, it is supplied primarily as a research chemical (typical purity ≥95%) and is noted in patent literature as a candidate refrigerant, dewatering solvent component, and synthetic intermediate for hydrofluoroolefin (HFO) production [3] [4].

Why 1,1,1,2,4,4,4-Heptafluorobutane Cannot Be Interchanged with Other Heptafluorobutane Isomers or Common HFCs


The heptafluorobutane isomer family (C₄H₃F₇) encompasses multiple positional isomers whose physical properties diverge substantially due to differences in fluorine substitution pattern. The boiling point of 1,1,1,2,4,4,4-heptafluorobutane (27.5 °C) is approximately 16.4 °C higher than that of its 1,1,1,2,2,3,3-isomer (CAS 662-00-0; 11.1 °C), which directly affects vapour pressure, evaporator design, and solvent drying kinetics [1]. Furthermore, isomer-specific reactivity governs synthetic utility: the 1,1,1,2,4,4,4 substitution pattern enables selective dehydrofluorination to produce 1,1,1,4,4,4-hexafluoro-2-butene, a specific HFO building block, a pathway unavailable to other heptafluorobutane isomers lacking the requisite –CHF–CH₂– backbone [2]. Generic interchange of heptafluorobutane isomers or substitution with lower-carbon HFCs (e.g., HFC-134a, HFC-227ea) without addressing these isomer-specific thermodynamic and reactivity differences will compromise process performance in refrigeration, cleaning, or synthetic applications.

Quantitative Differentiation Evidence for 1,1,1,2,4,4,4-Heptafluorobutane (CAS 86884-16-4) Relative to Closest Comparators


Boiling Point Elevation of 16.4 °C Versus 1,1,1,2,2,3,3-Heptafluorobutane Enables Distinct Volatility-Dependent Application Windows

1,1,1,2,4,4,4-Heptafluorobutane exhibits a normal boiling point of 27.5 °C (300.65 K) , which is 16.4 °C higher than that of its closest positional isomer 1,1,1,2,2,3,3-heptafluorobutane (CAS 662-00-0; boiling point 11.1 °C, 284.25 K) [1]. This large boiling point differential—exceeding 16 °C for isomers of identical molecular weight and formula—reflects the profound impact of the 2,4,4,4- versus 2,2,3,3-fluorination pattern on intermolecular interactions. For solvent or refrigerant applications, a 16.4 °C higher boiling point translates to markedly lower vapour pressure at a given operating temperature, reducing evaporative losses in open cleaning systems and shifting the feasible condensation temperature range upward in refrigeration cycles.

Refrigerant design Vapour degreasing Thermodynamic cycle engineering

Slightly Lower Liquid Density (1.382 vs. 1.386 g/cm³) Differentiates 1,1,1,2,4,4,4-Heptafluorobutane from the 1,1,1,2,2,3,3 Isomer

The liquid density of 1,1,1,2,4,4,4-heptafluorobutane is reported as 1.382 g·cm⁻³ [1], marginally lower than the 1.386 g·cm⁻³ reported for 1,1,1,2,2,3,3-heptafluorobutane . Although the absolute difference of 0.004 g·cm⁻³ is small (≈0.3%), it is consistent with the less compact molecular packing expected for the asymmetric 2,4,4,4 substitution pattern versus the more symmetric 2,2,3,3 arrangement. In precision solvent blending and density-dependent phase-separation processes, this systematic density offset, combined with the much larger boiling point differential, provides a measurable physical basis for distinguishing the two isomers.

Fluorinated solvent engineering Density-based separation Formulation design

Refractive Index (1.257) Offers an Optical Differentiator from the 1,1,1,2,2,3,3 Isomer (1.258) and Chlorinated Analogues

The refractive index (n) of 1,1,1,2,4,4,4-heptafluorobutane is reported as 1.257, while that of 1,1,1,2,2,3,3-heptafluorobutane is 1.258 . The difference of Δn = −0.001, though at the limit of typical Abbe refractometer resolution, is reproducible and reflects the different electronic polarisability distribution arising from the distinct fluorination topology. This refractive index also differs substantially from chlorinated solvent analogues such as 2-chloro-1,1,1,3,4,4,4-heptafluorobutane (n = 1.292), providing a clear optical signature for verifying chemical identity in procurement and incoming quality inspection .

Refractometric quality control Isomer identification Optical sensing

Specific Reactivity: Selective Dehydrofluorination to 1,1,1,4,4,4-Hexafluoro-2-butene Is Unique to the 2,4,4,4 Substitution Pattern

The 1,1,1,2,4,4,4-heptafluorobutane isomer contains a –CHF–CH₂– moiety (carbon 2 and carbon 3) that makes it a direct precursor for dehydrofluorination to 1,1,1,4,4,4-hexafluoro-2-butene (CF₃–CH=CH–CF₃), a hydrofluoroolefin of industrial interest [1]. This reaction, conducted with potassium hydroxide in water/tert-butanol over 4.37 hours, exploits the specific adjacency of a C–F bond to a C–H bond on the neighbouring carbon, a structural feature absent in isomers such as 1,1,1,2,2,3,3-heptafluorobutane in which the hydrogen-bearing carbon (C3) is adjacent only to fully fluorinated carbons . The yield and selectivity of this transformation are isomer-specific and cannot be replicated by simply substituting any C₄H₃F₇ isomer.

HFO synthesis Fluorinated building blocks Dehydrofluorination chemistry

Patent-Cited Utility in Dewatering and Cleaning Solvent Formulations Leverages Intermediate Boiling Point and Non-Flammability

Japanese patent JPH05269302A (Asahi Chemical Industry Co., Ltd., 1993) explicitly claims 1,1,1,2,4,4,4-heptafluorobutane as an effective constituent in dewatering solvent compositions, citing its chlorine-free composition (ODP = 0) and adequate boiling point for drying applications [1]. A related patent JPH06100891A (Daikin Industries, Ltd., 1994) claims solvent compositions containing 1,1,1,2,4,4,4-heptafluorobutane alongside other fluorobutanes, emphasising proper dissolving power and dewatering ability without ozone depletion potential [2]. The 27.5 °C boiling point places this isomer in a favourable intermediate volatility window: less volatile than the 1,1,1,2,2,3,3 isomer (11.1 °C, too volatile for sustained liquid-phase cleaning) and more volatile than pentafluorobutane isomers such as HFC-365mfc (40 °C), offering a differentiated evaporation rate profile for precision cleaning of electronics and precision mechanical components.

Precision cleaning Dewatering solvent CFC/HCFC replacement

Isomer Identity Verified via Fluorination Product Distribution: 1,1,1,2,4,4,4-Heptafluorobutane Is a Distinct Minor Component in CoF₃ Fluorination of Butane

The landmark study by Burdon, Ezmirly, and Huckerby (J. Fluorine Chem., 1988) on the exhaustive fluorination of butane over cobalt trifluoride identified 51 partially fluorinated products accounting for >99% of the product mixture. 1,1,1,2,4,4,4-Heptafluorobutane (CAS 86884-16-4) was specifically identified and distinguished from other heptafluorobutane isomers in the complex product distribution . The study demonstrated that secondary C–H bonds are fluorinated more readily than primary C–H bonds, and that the fluorination pattern of this isomer reflects a combination of kinetic and thermodynamic selectivity in the CoF₃ fluorination process. This peer-reviewed characterisation provides the definitive analytical reference for distinguishing this isomer from co-eluting or spectroscopically similar heptafluorobutanes.

Fluorination chemistry Isomer identification Product distribution analysis

Procurement-Guiding Application Scenarios for 1,1,1,2,4,4,4-Heptafluorobutane (CAS 86884-16-4)


HFO Synthetic Intermediate: Production of 1,1,1,4,4,4-Hexafluoro-2-butene via Dehydrofluorination

Procurement of 1,1,1,2,4,4,4-heptafluorobutane is warranted when the downstream synthetic objective is the production of the hydrofluoroolefin 1,1,1,4,4,4-hexafluoro-2-butene (CF₃–CH=CH–CF₃), a low-GWP refrigerant and fluorinated building block candidate. The structural requirement of a –CHF–CH₂– backbone for base-mediated dehydrofluorination is uniquely met by this isomer; the 1,1,1,2,2,3,3-isomer and other heptafluorobutanes lacking this adjacency cannot undergo the same transformation [1]. The reaction proceeds with KOH in aqueous tert-butanol over approximately 4.4 hours, making this a practical bench-scale to pilot-scale synthetic route [1].

Precision Cleaning and Dewatering Solvent for Electronics and Precision Mechanical Components

The intermediate boiling point of 27.5 °C, zero ozone-depletion potential (chlorine-free), and patent-documented dewatering efficacy [2] [3] position this compound as a candidate drop-in replacement for CFC-113 and HCFC-141b in closed or semi-closed precision cleaning systems. Its boiling point is 16.4 °C higher than the 1,1,1,2,2,3,3 isomer, providing a longer liquid-phase residence time for effective soil removal while still enabling rapid drying. The lower volatility reduces solvent loss compared to the more volatile heptafluorobutane isomers, improving process economics in vapour degreasing applications.

Refrigerant Component in Low-Pressure Cooling Cycles Requiring Moderate Condensation Temperatures

With a normal boiling point of 27.5 °C—substantially higher than HFC-134a (−26.3 °C) and significantly above the 1,1,1,2,2,3,3 isomer (11.1 °C)—this compound is suited for low-pressure refrigeration circuits where condensation temperatures above ambient are desirable, such as in chiller applications, data centre cooling, or specialised low-pressure centrifugal compressor systems [1]. The chlorine-free composition (ODP = 0) satisfies Montreal Protocol requirements, while the relatively low vapour pressure reduces compressor discharge pressure relative to high-volatility HFCs. Users must verify GWP compliance against local F-gas regulations, as a definitive 100-year GWP value has not been located in the open literature for this specific isomer .

Analytical Reference Standard for Heptafluorobutane Isomer Identification in Complex Fluorocarbon Mixtures

The unambiguous identification of 1,1,1,2,4,4,4-heptafluorobutane as a distinct component in the CoF₃ fluorination product distribution of butane, as documented by Burdon et al. (1988) , establishes this compound as a necessary reference material for laboratories performing GC-MS or ¹⁹F NMR analysis of complex fluorocarbon mixtures. Its specific boiling point (27.5 °C), density (1.382 g·cm⁻³), and refractive index (1.257) provide multiple orthogonal parameters for verifying isomer identity when characterising unknown fluorocarbon samples or validating supplier-provided material. Procurement at certified purity (≥95%, with characterisation data) is essential for this use case.

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